molecular formula C25H24N2O2 B589021 naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone CAS No. 1651833-51-0

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

Cat. No.: B589021
CAS No.: 1651833-51-0
M. Wt: 389.5 g/mol
InChI Key: SZWYXJHTNGJPKU-JXQMETBUSA-N
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Description

JWH 200-d5: is a deuterated form of JWH 200, a synthetic cannabinoid. It is an analytical reference standard used primarily in forensic chemistry and toxicology. The compound is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification makes JWH 200-d5 particularly useful in mass spectrometry as an internal standard for the quantification of JWH 200 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 200-d5 involves the incorporation of deuterium atoms into the molecular structure of JWH 200The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of JWH 200-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, is essential to verify the incorporation of deuterium atoms and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions: JWH 200-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: JWH 200-d5 is used as an internal standard in mass spectrometry for the quantification of JWH 200. This application is crucial in forensic chemistry for the detection and analysis of synthetic cannabinoids in biological samples .

Biology: In biological research, JWH 200-d5 is used to study the metabolism and pharmacokinetics of JWH 200. The deuterated form allows for precise tracking and quantification in biological systems .

Medicine: While JWH 200-d5 itself is not used therapeutically, its parent compound, JWH 200, has been studied for its potential analgesic properties. Research involving JWH 200-d5 helps in understanding the pharmacological effects and safety profile of JWH 200 .

Industry: In the industrial sector, JWH 200-d5 is used in the development and validation of analytical methods for the detection of synthetic cannabinoids. This application is essential for ensuring the quality and safety of products containing synthetic cannabinoids .

Mechanism of Action

JWH 200-d5, like its parent compound JWH 200, acts as a cannabinoid receptor agonist. It binds to the cannabinoid receptor 1 (CB1) with high affinity, mimicking the effects of natural cannabinoids. The binding of JWH 200-d5 to CB1 receptors leads to the activation of various intracellular signaling pathways, resulting in its pharmacological effects. These effects include modulation of neurotransmitter release, inhibition of adenylate cyclase, and activation of mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Uniqueness of JWH 200-d5: JWH 200-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical purposes. This characteristic sets it apart from other synthetic cannabinoids and makes it particularly valuable in scientific research .

Properties

IUPAC Name

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-25(22-10-5-7-19-6-1-2-8-20(19)22)23-18-27(24-11-4-3-9-21(23)24)13-12-26-14-16-29-17-15-26/h1-11,18H,12-17H2/i3D,4D,9D,11D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWYXJHTNGJPKU-JXQMETBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCN3CCOCC3)[2H])C(=O)C4=CC=CC5=CC=CC=C54)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016554
Record name [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2',4',5',6',7'-d5]-1-naphthalenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1651833-51-0
Record name [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2',4',5',6',7'-d5]-1-naphthalenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Reactant of Route 3
Reactant of Route 3
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Reactant of Route 4
Reactant of Route 4
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Reactant of Route 5
Reactant of Route 5
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Reactant of Route 6
Reactant of Route 6
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

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